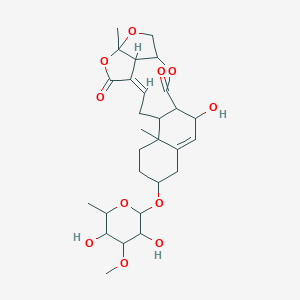![molecular formula C12H16N2 B137512 (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane CAS No. 127641-07-0](/img/structure/B137512.png)
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane
Overview
Description
“(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C10H18N2O2 . It is used as an active pharmaceutical intermediate . It is a white to slightly beige powder .
Synthesis Analysis
The synthesis of this compound has been realized through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by two fused rings, forming a bicyclic structure . The compound has a molecular weight of 198.262 Da .Chemical Reactions Analysis
This compound is a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .Physical And Chemical Properties Analysis
The compound is a white to slightly beige powder . It has a specific optical rotation of -41° to -47° (20°C, 589 nm) (C=1, chloroform) and a melting point of 73°C to 77°C .Scientific Research Applications
Synthesis and Medicinal Applications
- Practical Synthesis for Medicinal Chemistry : A practical synthesis method for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) has been developed, which is significant in medicinal chemistry and pharmaceutical research. This synthesis involves a Staudinger reduction and transannular cyclisation, providing access to DBH on a gram scale (Beinat et al., 2013).
- Antibacterial Applications in Veterinary Medicine : The compound has been utilized in the synthesis of various quinolone antibacterial agents, specifically for veterinary applications. These agents, including danofloxacin, demonstrate significant activity against veterinary pathogenic bacteria (McGuirk et al., 1992).
Chemical Structure and Properties
- Crystal Structure Analysis : The crystal structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been characterized, revealing insights into its molecular structure and intermolecular interactions, which are crucial for its chemical properties and potential applications (Wu et al., 2011).
Catalysis and Organic Synthesis
- Application in Asymmetric Organocatalysis : The compound has been applied in the enantioselective Biginelli reaction, highlighting its potential as an organocatalyst. This application is significant in producing heterocycles with biological activity (González-Olvera et al., 2008).
Anticancer Research
- Antiproliferative Activity Against Cervical Cancer : Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been found to possess potent antiproliferative activity against cervical cancer cell lines. This showcases its potential in cancer treatment and drug discovery (Laskar et al., 2018).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



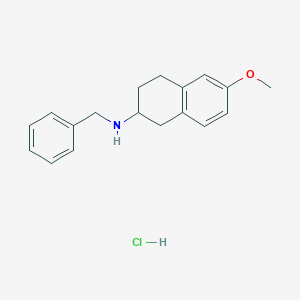


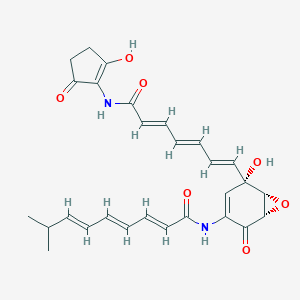
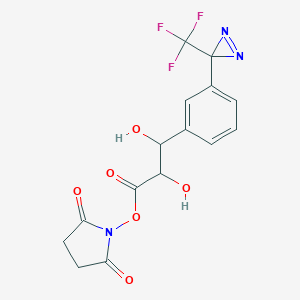
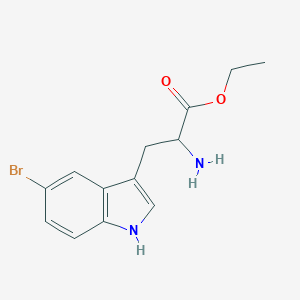
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
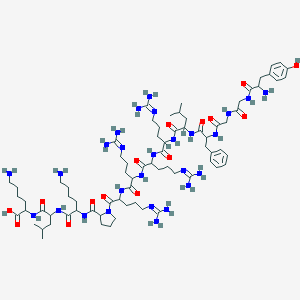
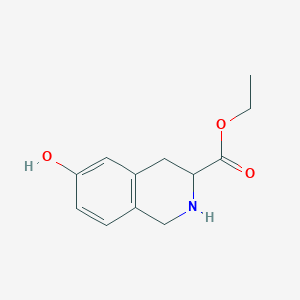
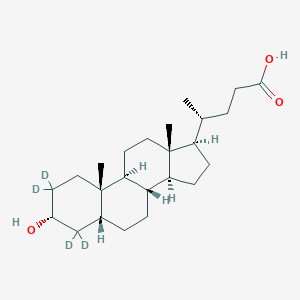
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
